molecular formula C23H26N6O2 B6584801 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251616-67-7

4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B6584801
CAS No.: 1251616-67-7
M. Wt: 418.5 g/mol
InChI Key: YYVKOGCMCMFCDT-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide ( 1251616-67-7) is a chemical compound with the molecular formula C23H26N6O2 and a molecular weight of 418.49 g/mol . This structured heterocyclic compound features a pyrimidine-5-carboxamide core, an N-benzyl group, and a 1-(2-methoxyphenyl)piperazine moiety. Its predicted density is 1.265±0.06 g/cm³ at 20 °C and 760 Torr, and its predicted pKa is 13.39±0.46 . Compounds containing the piperazine scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery due to their widespread pharmaceutical applications . Piperazine derivatives are known to be present in molecules that exhibit a range of biological activities, including serving as key pharmacophores in the development of receptor-selective ligands . The specific arrangement of the pyrimidine carboxamide and the arylpiperazine in this molecule suggests potential for exploration in various biochemical and pharmacological research areas. Researchers can utilize this compound as a building block or intermediate in organic synthesis, or as a reference standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-31-20-10-6-5-9-19(20)28-11-13-29(14-12-28)23-26-16-18(21(24)27-23)22(30)25-15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVKOGCMCMFCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrimidine Core Construction

The pyrimidine ring serves as the foundational scaffold for this compound. Contemporary methods prioritize the condensation of malononitrile with urea and substituted aldehydes under acidic or basic conditions. For instance, Ghasemzadeh et al. demonstrated that refluxing malononitrile, urea, and 2-methoxybenzaldehyde in ethanol with NH4_4Cl as a catalyst at 80°C for 4 hours yields 4-amino-2-(2-methoxyphenyl)pyrimidine-5-carbonitrile . This reaction proceeds via Knoevenagel condensation followed by cyclization, achieving yields of 78–85% .

Alternative Approach : A microwave-assisted synthesis reduces reaction times to 20–45 minutes by heating precursors in 2-methoxyethanol at 100–140°C, though this method requires precise temperature control to avoid byproducts .

Functionalization with Piperazine Moieties

Introducing the 4-(2-methoxyphenyl)piperazin-1-yl group at the pyrimidine’s C2 position typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Si et al. reported that treating 4-amino-2-chloropyrimidine-5-carbonitrile with 1-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) at 120°C for 12 hours facilitates substitution, yielding 4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile . The reaction employs potassium carbonate as a base to deprotonate the piperazine, enhancing nucleophilicity .

Optimization Insight : Replacing DMF with tetrahydrofuran (THF) and using sodium hydride (NaH) as a stronger base at 0°C improves regioselectivity, reducing dimerization side products .

N-Benzylation via Alkylation Reactions

N-Benzylation at the pyrimidine’s C5 position is achieved through alkylation of the carboxamide precursor. Helwa et al. described reacting 4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile with benzyl bromide in acetone under reflux for 8 hours, followed by acidic hydrolysis (H2_2SO4_4, H2_2O) to convert the nitrile to a carboxamide . The hydrolysis step requires careful pH adjustment to prevent over-acidification, which can degrade the piperazine ring .

Critical Parameter : Using a 2:1 molar ratio of benzyl bromide to pyrimidine intermediate in the presence of K2_2CO3_3 ensures complete alkylation, with yields exceeding 90% after column chromatography (ethyl acetate/hexane, 1:1) .

Carboxamide Formation and Final Derivatization

The terminal step involves nitrile-to-carboxamide conversion. El-Deeb et al. optimized this using hydrogen peroxide (H2_2O2_2) and NaOH in aqueous ethanol at 60°C for 6 hours, achieving quantitative conversion . Alternatively, acidic hydrolysis with concentrated HCl under reflux for 4 hours provides the carboxamide, though this method risks hydrolyzing the methoxy group if temperatures exceed 100°C .

Characterization Data :

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 6.92–6.85 (m, 4H, piperazine-H), 3.81 (s, 3H, OCH3_3), 3.45–3.40 (m, 8H, piperazine-CH2_2) .

  • HRMS : m/z calculated for C23_{23}H27_{27}N7_7O2_2 [M+H]+^+: 442.2291; found: 442.2289 .

Reaction Optimization and Yield Maximization

Comparative studies highlight the impact of solvent polarity and catalyst choice:

StepSolventCatalystTemperatureYield (%)
Pyrimidine formationEthanolNH4_4Cl80°C85
Piperazine couplingDMFK2_2CO3_3120°C75
N-BenzylationAcetoneK2_2CO3_3Reflux90
Carboxamide hydrolysisH2_2O/EtOHH2_2O2_260°C95

Key Findings :

  • Polar aprotic solvents (DMF, THF) enhance SNAr reactivity but require rigorous drying to prevent hydrolysis .

  • Microwave-assisted steps reduce reaction times by 60% but necessitate specialized equipment .

Mechanistic Insights and Side-Reaction Mitigation

The SNAr mechanism dominates piperazine coupling, with electron-withdrawing groups on the pyrimidine ring activating the C2 position for substitution. Competing pathways, such as C4 amination, are suppressed by steric hindrance from the 4-amino group.

Common Side Products :

  • Dimerization : Occurs at high temperatures (>130°C); mitigated by using excess piperazine (1.5 equiv) .

  • N-Benzyl Over-Alkylation : Controlled by stepwise addition of benzyl bromide .

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors achieve higher throughput for the pyrimidine condensation step, reducing batch times from 4 hours to 30 minutes . Cost analyses favor NH4_4Cl over enzyme-based catalysts, though the latter offer greener profiles .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

The piperazine moiety’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogues include:

Compound Name Piperazine Substituent Carboxamide Substituent Molecular Formula Melting Point (°C) HPLC Purity (%)
4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide (Target Compound) 2-Methoxyphenyl Benzyl C23H25N7O2 Not Reported >98*
4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide 2,3-Dimethylphenyl 4-Ethoxyphenyl C25H29N7O2 Not Reported Not Reported
2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide (13a) 4-(Morpholine-4-carbonyl)-2-nitrophenyl 2-(4-Trifluoromethylbenzamido)ethyl C30H31F3N8O6 165.4–167.9 98.64

Key Observations :

  • Lipophilicity : The target compound’s benzyl group increases logP compared to 13a’s polar morpholine-carbonyl substituent .
  • Bioavailability : The 2-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration relative to 13a’s nitro and trifluoromethyl groups, which are more polar .
Analogues with Sulfonamide and Heterocyclic Modifications

Sulfonamide and heterocyclic substitutions are common in kinase inhibitors and autophagy modulators:

Compound Name Key Modification Therapeutic Application Reference
BAY 80-6946 (2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide) Morpholinopropoxy-imidazoquinazoline Autophagy inhibition
4-(Cyclopropylamino)-2-({4-[4-(ethanesulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide Ethanesulfonyl-piperazine Kinase inhibition (e.g., JAK/STAT pathways)

Key Observations :

  • Target Selectivity : The ethanesulfonyl group in enhances kinase binding affinity compared to the target compound’s 2-methoxyphenyl group, which may favor serotonin or dopamine receptor interactions.
  • Synthetic Complexity : BAY 80-6946’s fused imidazoquinazoline core requires multistep synthesis, whereas the target compound is synthesized via simpler amidation protocols .
Pharmacological Profiles of Clinically Relevant Analogues
Compound Name Structure Target Clinical Use Reference
Dasatinib N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide BCR-ABL, SRC kinases Chronic myeloid leukemia
Target Compound This compound Not fully characterized Preclinical research

Key Observations :

  • Kinase Inhibition : Dasatinib’s thiazole-carboxamide and hydroxyethylpiperazine groups are critical for dual BCR-ABL/SRC inhibition, a feature absent in the target compound .
  • Structural Flexibility : The target compound’s simpler structure allows for easier derivatization to explore new targets (e.g., GPCRs or epigenetic regulators).

Biological Activity

4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide, with the CAS number 1251616-67-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor.

Molecular Structure and Properties

The molecular formula of this compound is C23H28N4O2, with a molecular weight of approximately 418.5 g/mol. The structure features a pyrimidine core substituted with an amine group and a benzyl moiety, which contributes to its biological activity.

Target Enzyme: The primary target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.

Inhibition Mechanism: The compound inhibits AChE by binding to the active site, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on AChE. The following table summarizes its inhibitory potency compared to other known AChE inhibitors:

Compound NameIC50 (nM)Reference
This compound50
Donepezil10
Rivastigmine20

Cellular Effects

The inhibition of AChE by this compound leads to several cellular effects:

  • Increased Acetylcholine Levels: Enhanced neurotransmission can improve cognitive functions.
  • Potential Neuroprotective Effects: By maintaining higher levels of acetylcholine, the compound may protect neurons from degeneration associated with diseases like Alzheimer's.

Case Studies and Research Findings

  • Neurodegenerative Disease Models: In studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced cognitive decline compared to control groups.
  • Pharmacological Profiling: A series of pharmacological assays indicated that this compound not only inhibits AChE but also shows activity against other targets such as certain kinases involved in cell signaling pathways relevant to cancer therapy.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide?

Answer:
The compound is synthesized via multi-step coupling reactions. A representative approach involves:

  • Amide bond formation : Reacting a pyrimidine-5-carboxylic acid derivative with N-benzylamine using coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-Diisopropylethylamine) in dichloromethane at 0°C to room temperature for 12 hours .
  • Piperazine substitution : Introducing the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, followed by purification via silica gel column chromatography (e.g., eluting with 10% methanol in dichloromethane) .
  • Characterization : Confirming purity (>98%) via HPLC and structure via 1H^1H/13C^{13}C-NMR (e.g., δ ~8.2 ppm for pyrimidine protons, δ ~3.8 ppm for methoxy groups) and ESI-MS (e.g., [M+H]+ calcd. 504.22, found 504.25) .

Advanced: How can molecular docking studies rationalize the acetylcholinesterase (AChE) inhibitory activity of this compound?

Answer:
Docking studies (e.g., using AutoDock Vina) reveal:

  • Binding interactions : The pyrimidine-5-carboxamide core forms hydrogen bonds with catalytic triad residues (His447, Ser203) in AChE, while the 2-methoxyphenylpiperazine moiety occupies the peripheral anionic site via π-π stacking with Trp286 .
  • Structure-activity relationship (SAR) : Modifications to the benzyl group (e.g., electron-withdrawing substituents) enhance binding affinity by 2–3 kcal/mol, as shown in comparative docking of analogs .
  • Validation : Correlate docking scores (e.g., −9.2 kcal/mol) with experimental IC50_{50} values (e.g., 0.8 μM) from Ellman assays .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm for benzyl and methoxyphenyl groups) and piperazine CH2_2 signals (δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ ~165 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 505.2345) and fragmentation patterns .
  • Infrared spectroscopy : IR peaks at ~1620 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-N stretch) confirm functional groups .

Advanced: How do solvent polarity and reaction temperature impact yields during amide bond formation?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency (yield: 65–70%) compared to CH2 _2Cl2_2 (yield: 50–55%) due to better reagent solubility .
  • Temperature control : Reactions at 0°C minimize side-product formation (e.g., urea byproducts from TBTU activation), increasing yields by 15–20% .
  • Optimization : Use DOE (Design of Experiments) to balance solvent polarity (logP) and temperature, achieving >75% yield in optimized protocols .

Advanced: How can researchers address discrepancies in biological activity data across assay models?

Answer:

  • Assay standardization : Compare IC50_{50} values from enzyme inhibition (e.g., Ellman assay) vs. cell-based assays (e.g., SH-SY5Y neuroblastoma cells), accounting for membrane permeability differences .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., t1/2_{1/2} < 30 min) that may explain reduced activity in vivo .
  • Cross-validation : Combine kinetic studies (e.g., Lineweaver-Burk plots for AChE inhibition mechanism) with molecular dynamics simulations to resolve conflicting Ki values .

Basic: What purification strategies are recommended for isolating the target compound?

Answer:

  • Chromatography : Use silica gel column chromatography with gradients of methanol (2–10%) in dichloromethane. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with melting point 165–167°C .

Advanced: How does the electronic nature of substituents on the benzyl group influence pharmacological activity?

Answer:

  • Electron-donating groups (e.g., -OCH3_3) : Enhance AChE inhibition (IC50_{50} ↓ by 40%) by increasing electron density on the carboxamide, strengthening H-bonds with Ser203 .
  • Electron-withdrawing groups (e.g., -NO2_2) : Improve metabolic stability (t1/2_{1/2} ↑ from 45 to 120 min) but reduce potency (IC50_{50} ↑ by 2-fold) due to steric clashes .
  • Quantitative SAR (QSAR) : Hammett σ constants correlate substituent effects with logP and pIC50_{50} (R2^2 = 0.89) .

Basic: What safety precautions are critical during synthesis?

Answer:

  • TBTU handling : Use PPE (gloves, goggles) due to its irritant properties. Quench excess reagent with aqueous NaHCO3_3 .
  • Solvent disposal : Recover CH2 _2Cl2_2 via distillation to meet environmental regulations .

Advanced: Can computational methods predict metabolite formation for this compound?

Answer:

  • In silico tools : Use ADMET Predictor or MetaSite to identify likely Phase I metabolites (e.g., N-demethylation of piperazine or oxidation of methoxyphenyl) .
  • Validation : Compare predictions with LC-MS/MS data from hepatocyte incubations (e.g., major metabolite at m/z 521.2401 corresponding to hydroxylation) .

Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity optimization : Target logD ~2–3 (calculated via ChemAxon) by replacing the benzyl group with fluorinated alkyl chains .
  • P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond count (<8) using ClogP and PSA (Polar Surface Area) calculators .

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